2-oxopyrrolidine-3-carboxylic acid
Overview
Description
2-Oxopyrrolidine-3-carboxylic acid, also known as pyrrolidine-2-one-3-carboxylic acid, is a heterocyclic organic compound. It features a five-membered lactam ring with a carboxylic acid group attached at the third position. This compound is of significant interest due to its versatile applications in medicinal chemistry and organic synthesis .
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which include 2-oxo-pyrrolidine-3-carboxylic acid, have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the pyrrolidine ring and its derivatives, including 2-oxo-pyrrolidine-3-carboxylic acid, can efficiently explore the pharmacophore space due to sp3-hybridization . This allows for a different binding mode to enantioselective proteins, leading to a different biological profile of drug candidates .
Biochemical Pathways
It is known that pyrrolidine derivatives can influence the biological activity of compounds .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that pyrrolidine derivatives can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Action Environment
It is known that the storage temperature for 2-oxo-pyrrolidine-3-carboxylic acid is 0-8°c .
Biochemical Analysis
Biochemical Properties
It is known that pyrrolidine derivatives, which include 2-Oxo-pyrrolidine-3-carboxylic acid, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is one of the nitrogen heterocycles that is used extensively in drug discovery .
Cellular Effects
It is known that pyrrolidine derivatives can have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Molecular Mechanism
It is known that pyrrolidine derivatives can interact with various biomolecules, leading to different biological profiles of drug candidates .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and should be stored at 0-8°C .
Metabolic Pathways
It is known that 2-oxocarboxylic acids, which include 2-Oxo-pyrrolidine-3-carboxylic acid, are involved in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Oxopyrrolidine-3-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of 2-methylenesuccinic acid with amines. This reaction typically requires heating without a solvent or refluxing in ethanol with a catalytic amount of acetic acid . Another method involves the enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale cyclization reactions. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the lactam ring to a more saturated form.
Substitution: Substitution reactions can introduce various functional groups at different positions on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic, alkaline, or neutral medium.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using reagents like bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of more saturated lactam derivatives.
Substitution: Introduction of halogen or other functional groups.
Scientific Research Applications
2-Oxopyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Pyrrolidine-2-one: Another lactam with similar structural features.
Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups.
Prolinol: A derivative with a hydroxyl group.
Uniqueness: 2-Oxopyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both a lactam ring and a carboxylic acid group. This combination allows for diverse chemical reactivity and a wide range of applications in various fields .
Biological Activity
2-Oxopyrrolidine-3-carboxylic acid, a derivative of pyrrolidine, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in antimicrobial and anticancer applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a pyrrolidine ring with a carboxylic acid functional group. Its structural features allow it to interact with various biological targets, making it a valuable scaffold in drug design.
1. Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against multidrug-resistant pathogens. For instance, research indicated that certain derivatives showed promising activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. Notably, compounds derived from this scaffold were found to be more effective than traditional antibiotics like ampicillin against resistant strains .
Compound | Activity Against | MIC (µg/mL) |
---|---|---|
5-Fluorobenzimidazole derivative | S. aureus | 4 |
Hydrazone derivative | C. auris | 16 |
1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | E. faecalis | 8 |
2. Anticancer Activity
The anticancer potential of this compound has been explored using various cancer cell lines. In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects on A549 human lung adenocarcinoma cells, showing structure-dependent activity. For example, one study reported that a specific derivative had an IC50 value significantly lower than that of cisplatin, a standard chemotherapy agent .
Compound | Cell Line | IC50 (µM) |
---|---|---|
5-Fluorobenzimidazole derivative | A549 | 15 |
Hydrazone derivative | A549 | 25 |
3. Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, the compound also exhibits anti-inflammatory effects. Research has shown that certain derivatives can inhibit pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory diseases .
The biological activity of this compound is attributed to its ability to interact with various biomolecules:
- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and interferes with protein synthesis pathways.
- Anticancer Mechanism : It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
- Anti-inflammatory Mechanism : The compound inhibits the NF-kB signaling pathway, leading to reduced expression of inflammatory mediators.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various derivatives against resistant strains of bacteria. The results highlighted that modifications to the pyrrolidine ring significantly enhanced antibacterial activity, particularly against vancomycin-resistant S. aureus strains .
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer properties of a series of 5-oxopyrrolidine derivatives. The study utilized an MTT assay to assess cell viability post-treatment in A549 cells, revealing that some compounds induced significant cytotoxicity compared to control groups .
Properties
IUPAC Name |
2-oxopyrrolidine-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c7-4-3(5(8)9)1-2-6-4/h3H,1-2H2,(H,6,7)(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQCENXKIPSQSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96905-67-8 | |
Record name | 2-oxopyrrolidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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